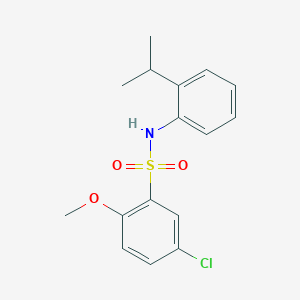![molecular formula C17H16N2O B7536836 N-[(5-methyl-1,2-oxazol-3-yl)methyl]-1,2-dihydroacenaphthylen-5-amine](/img/structure/B7536836.png)
N-[(5-methyl-1,2-oxazol-3-yl)methyl]-1,2-dihydroacenaphthylen-5-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(5-methyl-1,2-oxazol-3-yl)methyl]-1,2-dihydroacenaphthylen-5-amine, also known as MOA-728, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound is a selective antagonist of the nociceptin/orphanin FQ receptor (NOP), which is a member of the opioid receptor family. NOP receptors are widely distributed in the central nervous system and play a crucial role in the regulation of pain, stress, and mood. MOA-728 has been shown to have promising effects in preclinical studies, making it an attractive candidate for further research.
作用机制
N-[(5-methyl-1,2-oxazol-3-yl)methyl]-1,2-dihydroacenaphthylen-5-amine is a selective antagonist of the NOP receptor, which is a member of the opioid receptor family. The NOP receptor is widely distributed in the central nervous system and plays a crucial role in the regulation of pain, stress, and mood. The activation of the NOP receptor by its endogenous ligand, nociceptin/orphanin FQ, has been shown to produce anxiogenic, prodepressant, and pronociceptive effects. N-[(5-methyl-1,2-oxazol-3-yl)methyl]-1,2-dihydroacenaphthylen-5-amine blocks the binding of nociceptin/orphanin FQ to the NOP receptor, thereby inhibiting its downstream signaling pathways and producing antinociceptive, anxiolytic, and antidepressant-like effects.
Biochemical and Physiological Effects:
N-[(5-methyl-1,2-oxazol-3-yl)methyl]-1,2-dihydroacenaphthylen-5-amine has been shown to have potent antinociceptive effects in various animal models of pain, including thermal, mechanical, and neuropathic pain. Moreover, N-[(5-methyl-1,2-oxazol-3-yl)methyl]-1,2-dihydroacenaphthylen-5-amine has been shown to have anxiolytic and antidepressant-like effects in animal models of anxiety and depression. These effects are thought to be mediated by the modulation of the NOP receptor, which plays a crucial role in the regulation of pain, stress, and mood. N-[(5-methyl-1,2-oxazol-3-yl)methyl]-1,2-dihydroacenaphthylen-5-amine has also been shown to have a favorable safety profile, with no significant adverse effects reported in preclinical studies.
实验室实验的优点和局限性
One of the main advantages of using N-[(5-methyl-1,2-oxazol-3-yl)methyl]-1,2-dihydroacenaphthylen-5-amine in lab experiments is its selectivity for the NOP receptor, which allows for the specific modulation of this receptor without affecting other opioid receptors. Moreover, N-[(5-methyl-1,2-oxazol-3-yl)methyl]-1,2-dihydroacenaphthylen-5-amine has been shown to have potent antinociceptive, anxiolytic, and antidepressant-like effects in various animal models, making it an attractive candidate for further research. However, one of the limitations of using N-[(5-methyl-1,2-oxazol-3-yl)methyl]-1,2-dihydroacenaphthylen-5-amine in lab experiments is its low solubility, which can make it difficult to administer at high doses. Moreover, the synthesis of N-[(5-methyl-1,2-oxazol-3-yl)methyl]-1,2-dihydroacenaphthylen-5-amine is relatively complex and low-yielding, which can limit its availability for research purposes.
未来方向
Despite the promising preclinical results, further research is needed to fully understand the potential therapeutic applications of N-[(5-methyl-1,2-oxazol-3-yl)methyl]-1,2-dihydroacenaphthylen-5-amine. One possible direction for future research is the optimization of the synthesis method to increase the yield and availability of N-[(5-methyl-1,2-oxazol-3-yl)methyl]-1,2-dihydroacenaphthylen-5-amine. Moreover, the pharmacokinetic and pharmacodynamic properties of N-[(5-methyl-1,2-oxazol-3-yl)methyl]-1,2-dihydroacenaphthylen-5-amine need to be further characterized to determine the optimal dosing regimen and route of administration. Finally, clinical studies are needed to evaluate the safety and efficacy of N-[(5-methyl-1,2-oxazol-3-yl)methyl]-1,2-dihydroacenaphthylen-5-amine in humans, particularly in the treatment of pain and mood disorders.
合成方法
The synthesis of N-[(5-methyl-1,2-oxazol-3-yl)methyl]-1,2-dihydroacenaphthylen-5-amine involves several steps, starting from commercially available starting materials. The first step involves the condensation of 2-acetylfuran with 2-bromoacetophenone to form 1-(2-acetylfuran-3-yl)-2-bromoethanone. This intermediate is then reacted with 5-methyl-3-aminooxazole in the presence of a palladium catalyst to form the desired product, N-[(5-methyl-1,2-oxazol-3-yl)methyl]-1,2-dihydroacenaphthylen-5-amine. The overall yield of this synthesis is approximately 20%.
科学研究应用
N-[(5-methyl-1,2-oxazol-3-yl)methyl]-1,2-dihydroacenaphthylen-5-amine has been extensively studied for its potential therapeutic applications, particularly in the treatment of pain and mood disorders. Preclinical studies have shown that N-[(5-methyl-1,2-oxazol-3-yl)methyl]-1,2-dihydroacenaphthylen-5-amine has potent antinociceptive effects in various animal models of pain, including thermal, mechanical, and neuropathic pain. Moreover, N-[(5-methyl-1,2-oxazol-3-yl)methyl]-1,2-dihydroacenaphthylen-5-amine has been shown to have anxiolytic and antidepressant-like effects in animal models of anxiety and depression. These effects are thought to be mediated by the modulation of the NOP receptor, which plays a crucial role in the regulation of pain, stress, and mood.
属性
IUPAC Name |
N-[(5-methyl-1,2-oxazol-3-yl)methyl]-1,2-dihydroacenaphthylen-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O/c1-11-9-14(19-20-11)10-18-16-8-7-13-6-5-12-3-2-4-15(16)17(12)13/h2-4,7-9,18H,5-6,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAWYVYXXSFOORX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)CNC2=CC=C3CCC4=C3C2=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(5-methyl-1,2-oxazol-3-yl)methyl]-1,2-dihydroacenaphthylen-5-amine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-chloro-N-[2-(4-fluorophenyl)ethyl]-2-hydroxybenzamide](/img/structure/B7536756.png)
![3-Methyl-5-[[4-(5-methylthiophen-2-yl)sulfonylpiperazin-1-yl]methyl]-1,2-oxazole](/img/structure/B7536757.png)

![N-[6-(dimethylamino)pyridin-3-yl]-5-methylfuran-2-carboxamide](/img/structure/B7536765.png)
![6-Pyridin-3-yl-6,12-dihydrobenzimidazolo[1,2-c]quinazoline](/img/structure/B7536783.png)
![N-[2-(2-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]formamide](/img/structure/B7536793.png)
![N-[6-(dimethylamino)pyridin-3-yl]furan-3-carboxamide](/img/structure/B7536800.png)

![N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-3-methyl-4-oxophthalazine-1-carboxamide](/img/structure/B7536817.png)

![N-[4-(2,5-Dimethoxyphenyl)-2-thiazolyl]-4-fluorobenzenesulfonamide](/img/structure/B7536829.png)
![N-[[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl]-N-methylbenzenesulfonamide](/img/structure/B7536843.png)

